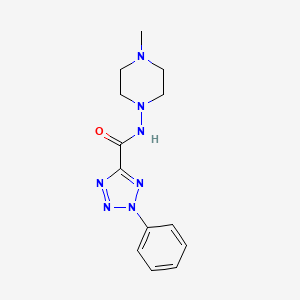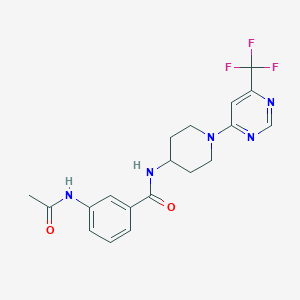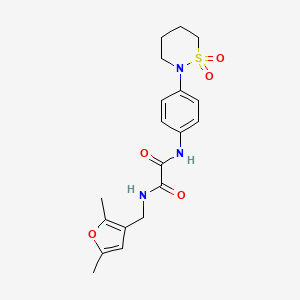
(1-(6-((2,5-Dimetilfenil)tio)pirimidin-4-il)piperidin-4-il)(piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.58. The purity is usually 95%.
BenchChem offers high-quality (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-((2,5-Dimethylphenyl)thio)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del imidazol exhiben un potencial antimicrobiano significativo. El compuesto que usted mencionó probablemente posea propiedades antibacterianas, antifúngicas y antivirales. Los investigadores han sintetizado varios fármacos a base de imidazol, como el metronidazol y el ornidazol, que combaten eficazmente las infecciones. Estos compuestos interfieren con la replicación del ADN microbiano y la síntesis de proteínas, lo que los hace valiosos para tratar enfermedades infecciosas .
Efectos Antiinflamatorios
Los compuestos que contienen tiofeno, como el que usted ha especificado, a menudo muestran actividad antiinflamatoria. Al modular las respuestas inmunitarias e inhibir los mediadores proinflamatorios, estas moléculas pueden ayudar a controlar las condiciones inflamatorias. Se necesitan más estudios para explorar los mecanismos precisos y las posibles aplicaciones terapéuticas .
Antagonismo de la Serotonina
La combinación de anillos de imidazol y tiofeno puede influir en los receptores de la serotonina. Los antagonistas de la serotonina desempeñan un papel crucial en el tratamiento de diversos trastornos, como la depresión, la ansiedad y las enfermedades neurodegenerativas. Investigar la interacción del compuesto con los receptores de la serotonina podría revelar nuevas vías terapéuticas .
Potencial Anticancerígeno
Tanto los derivados del imidazol como del tiofeno han mostrado promesa en la investigación del cáncer. Los compuestos a base de imidazol pueden inhibir el crecimiento tumoral interfiriendo con las vías de señalización celular. Mientras tanto, los tiofenos exhiben efectos citotóxicos contra las células cancerosas. Los investigadores podrían explorar los beneficios duales de este compuesto híbrido en la terapia del cáncer .
Propiedades Neuroprotectoras
Considerando las características estructurales del compuesto, podría actuar potencialmente como un agente neuroprotector. Los derivados del imidazol se han investigado por su capacidad de mejorar la supervivencia neuronal y proteger contra las enfermedades neurodegenerativas. Combinar estas propiedades con la parte de tiofeno podría producir nuevos fármacos neuroprotectores .
Desarrollo de Fármacos
Los híbridos de imidazol-tiofeno sirven como valiosos bloques de construcción en el descubrimiento de fármacos. Los químicos medicinales pueden modificar estas estructuras para crear nuevos candidatos a fármacos. Al optimizar sus propiedades farmacocinéticas, biodisponibilidad y especificidad de destino, los investigadores pueden desarrollar terapias innovadoras para diversas afecciones médicas .
Propiedades
IUPAC Name |
[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-17-6-7-18(2)20(14-17)29-22-15-21(24-16-25-22)26-12-8-19(9-13-26)23(28)27-10-4-3-5-11-27/h6-7,14-16,19H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNZWPXIUDELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)

![ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2473662.png)


![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2473667.png)

![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)
